6-Anilino-5,8-quinolinediona

Descripción general

Descripción

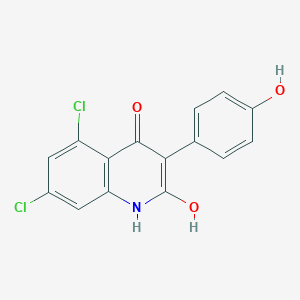

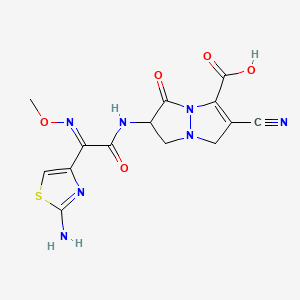

6-Anilino-5,8-quinolinedione, also known as 6-Anilinoquinoline-5,8-quinone or LY-83,583, is a quinolone that is quinoline-5,8-dione in which the hydrogen at position 6 is replaced by an anilino group . It has a molecular formula of C15H10N2O2 and a molecular weight of 250.25 .

Molecular Structure Analysis

The molecular structure of 6-Anilino-5,8-quinolinedione is represented by the formula C15H10N2O2 . The compound consists of a quinoline-5,8-dione structure with an anilino group replacing a hydrogen atom at the 6th position .Physical And Chemical Properties Analysis

6-Anilino-5,8-quinolinedione is a solid substance with a violet color. It is soluble in 0.1 M HCl (1 mg/mL), methanol (11 mg/mL), and ethanol (8 mg/mL). It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

1. Inhibición de la guanilato ciclasa soluble y la producción de cGMP La 6-Anilino-5,8-quinolinediona se ha encontrado que inhibe la guanilato ciclasa soluble, una enzima que cataliza la síntesis de monofosfato cíclico de guanosina (cGMP). Al inhibir esta enzima, el compuesto puede reducir la producción de cGMP, que juega un papel en varios procesos fisiológicos, incluida la vasodilatación y la inhibición de la agregación plaquetaria .

2. Bloqueo de la liberación de Ca2+ intracelular y la producción de leucotrienos Este compuesto también bloquea la liberación de iones de calcio intracelulares (Ca2+), que son importantes moléculas de señalización en las células. Además, inhibe la producción de leucotrienos, que son mediadores inflamatorios producidos por los leucocitos .

Impacto en la función plaquetaria

La this compound se ha estudiado por sus efectos sobre la función plaquetaria. Puede contrarrestar la activación de plaquetas humanas lavadas por trombina, que es un factor clave en la formación de coágulos sanguíneos .

Papel en la química medicinal

El motivo quinolina, que es parte de la estructura de la this compound, es esencial en varios compuestos heterocíclicos farmacológicamente activos. Esto indica su importancia en la química medicinal para el desarrollo de nuevos fármacos .

Herramienta de investigación en estudios de señalización celular Debido a sus efectos sobre la producción de cGMP y la liberación de Ca2+ intracelular, la this compound se puede utilizar como una herramienta de investigación en estudios que investigan vías de señalización celular.

Estudios bioquímicos de la actividad de la guanilato ciclasa Los investigadores pueden utilizar este compuesto en ensayos bioquímicos para estudiar la actividad de la guanilato ciclasa y su papel en varios procesos biológicos.

Aplicaciones de química industrial

Los derivados de quinolina también son conocidos por sus aplicaciones en la química industrial, aunque los usos específicos de la this compound no se detallan en los resultados de la búsqueda.

Para obtener información más detallada sobre cada aplicación o posibles nuevos hallazgos, sería necesaria una investigación adicional.

MilliporeSigma - 6-Anilinoquinolina-5,8-quinona MilliporeSigma - Aplicación de 6-Anilinoquinolina-5,8-quinona Springer - LY 83583 (this compound) bloquea… Springer - Progreso actual hacia rutas sintéticas y medicinales…

Mecanismo De Acción

Target of Action

The primary target of 6-Anilino-5,8-quinolinedione is soluble guanylate cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .

Mode of Action

6-Anilino-5,8-quinolinedione interacts with its target, soluble guanylate cyclase, by inhibiting its activation . This inhibition results in a decrease in cGMP production . The compound also blocks the release of intracellular calcium ions , which play a key role in cellular signaling.

Biochemical Pathways

The primary biochemical pathway affected by 6-Anilino-5,8-quinolinedione is the cGMP pathway . By inhibiting soluble guanylate cyclase, 6-Anilino-5,8-quinolinedione reduces the production of cGMP . This leads to downstream effects such as increased platelet aggregation and reduced vasodilation .

Pharmacokinetics

The compound’s ability to inhibit soluble guanylate cyclase and reduce cgmp production suggests that it can effectively reach its target within the body .

Result of Action

The molecular and cellular effects of 6-Anilino-5,8-quinolinedione’s action include the inhibition of cGMP production, the blocking of intracellular calcium ion release, and the facilitation of platelet activation . These effects can lead to physiological changes such as reduced vasodilation and increased blood clotting .

Action Environment

The action, efficacy, and stability of 6-Anilino-5,8-quinolinedione can be influenced by various environmental factors. For instance, the presence of superoxide dismutase, an enzyme that neutralizes superoxide anions, can attenuate the effects of 6-Anilino-5,8-quinolinedione

Propiedades

IUPAC Name |

6-anilinoquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIJYWUWLNHKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238488 | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91300-60-6 | |

| Record name | 6-(Phenylamino)-5,8-quinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91300-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Anilinoquinoline-5,8-quinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(Phenylamino)-5,8-quinolinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

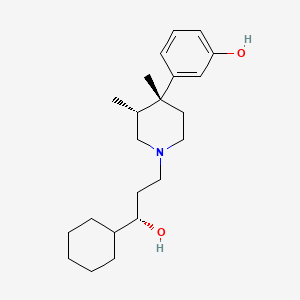

![1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-](/img/structure/B1675641.png)

![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1675642.png)

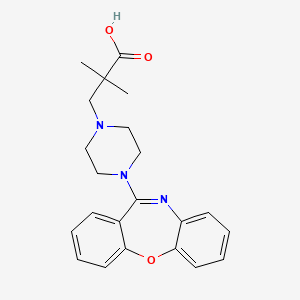

![5-(2-Carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid](/img/structure/B1675655.png)